

TTT-3002 FLT3 inhibitor discovery

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Compound Focus: TTT 3002

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TTT-3002 at a Glance

TTT-3002 is a novel small-molecule tyrosine kinase inhibitor (TKI) that targets mutant FLT3, a key driver in approximately 30% of Acute Myeloid Leukemia (AML) cases [1] [2] [3]. Its profile is defined by exceptional potency and a broad ability to overcome common resistance mechanisms associated with other FLT3 inhibitors.

Property	Description / Value
Primary Target	Mutant FLT3 (Receptor Tyrosine Kinase) [1]
Key Mutations Targeted	FLT3-ITD (Internal Tandem Duplication), FLT3-TKD point mutations (e.g., D835Y), and resistance-conferring mutations (e.g., F691L gatekeeper) [1] [3]

| **Reported Potency (IC₅₀)** | **FLT3 Autophosphorylation:** 100 - 250 pM **Cellular Proliferation:** 490 - 920 pM [1] | | **Protein Binding** | Moderate binding in human plasma, potentially favoring a wider therapeutic window compared to other TKIs [3] | | **Administration** | Oral dosing [1] |

Quantitative Potency and Efficacy Data

The tables below summarize key experimental findings that demonstrate the potency of TTT-3002 against various FLT3 mutations and its effectiveness in cellular and animal models.

Table 1: In Vitro Potency of TTT-3002 against FLT3 Mutations [1] [3]

FLT3 Mutation	Assay Type	IC ₅₀ (Half Maximal Inhibitory Concentration)
FLT3-ITD	Inhibition of Autophosphorylation	100 - 250 pM
FLT3-ITD	Cellular Proliferation	490 - 920 pM
FLT3/D835Y	Inhibition of Autophosphorylation	Potent activity (precise IC ₅₀ not stated, but shown to be effective)
FLT3/ITD with F691L resistance	Inhibition of Autophosphorylation	Maintains activity (overcomes gatekeeper mutation)

Table 2: In Vivo Efficacy of TTT-3002 in Mouse Models [1] [3]

Model System	Treatment Regimen	Key Outcome
FLT3/ITD Transplantation Models	6 mg/kg, twice daily, orally	Significantly improved survival and reduced tumor burden
FLT3 TKI-Resistant Model (Ba/F3-F691L/ITD)	6 mg/kg, twice daily, orally	Significantly improved tumor burden vs. sorafenib (10 mg/kg once daily)

Detailed Experimental Protocols

The high potency of TTT-3002 was established through a series of standardized biochemical and cellular assays.

1. FLT3 Autophosphorylation Inhibition Assay [1]

- **Purpose:** To measure direct inhibition of FLT3 kinase activity.
- **Methodology:**
 - Human FLT3/ITD-mutant leukemia cell lines (e.g., MV4-11) are cultured.
 - Cells are treated with a dose range of TTT-3002 for 1 hour.
 - FLT3 protein is immunoprecipitated from whole cell extracts.
 - Immunoprecipitates are run on SDS-PAGE gels and analyzed by Western blotting using an anti-phospho-FLT3 antibody.
 - Blots are probed for total FLT3 to ensure equal loading.
 - IC₅₀ is calculated by quantifying the reduction in phosphorylated FLT3 relative to total FLT3.

2. Cellular Proliferation Inhibition Assay (MTT Assay) [1]

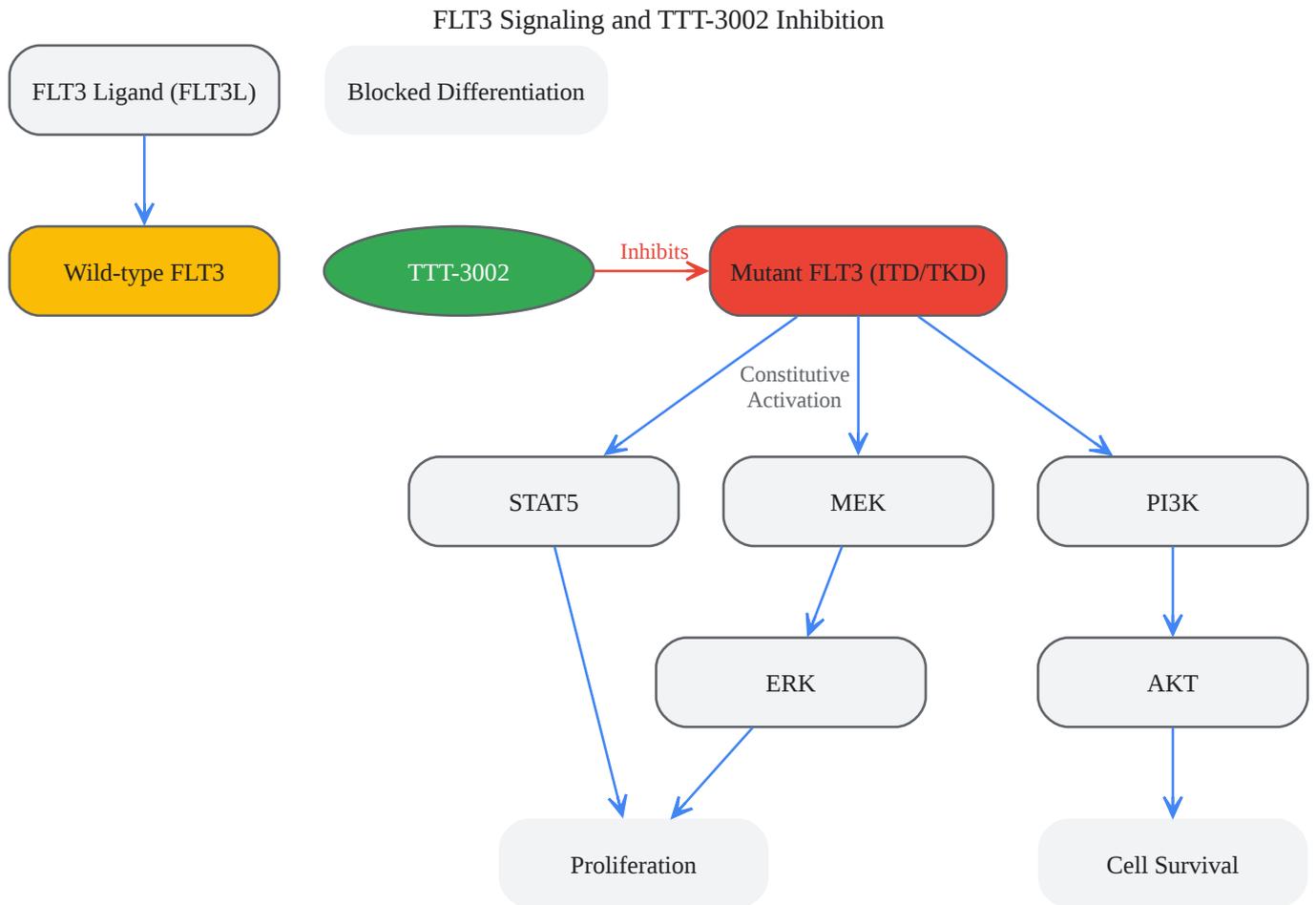
- **Purpose:** To determine the cytotoxic effect of TTT-3002 on FLT3-dependent cells.
- **Methodology:**
 - FLT3/ITD-mutant cells are seeded in 96-well plates.
 - Cells are treated with a dose range of TTT-3002 for 48-72 hours.
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added. Metabolically active cells convert MTT to purple formazan crystals.
 - The crystals are solubilized, and the absorbance is measured with a microplate reader.
 - The IC₅₀ for proliferation is calculated based on the reduction in absorbance compared to untreated control cells.

3. In Vivo Efficacy Testing in Mouse Models [1] [3]

- **Purpose:** To evaluate the anti-leukemic activity of TTT-3002 in a live animal.
- **Methodology:**
 - **Model Creation:** Female BALB/c mice are injected via tail vein with murine pro-B cells (Ba/F3) engineered to express human FLT3/ITD (and sometimes luciferase for imaging).
 - **Engraftment Confirmation:** After 7 days, leukemic engraftment is confirmed via bioluminescence imaging.
 - **Treatment:** Mice are orally dosed with TTT-3002 (e.g., 6 mg/kg, twice daily) or a vehicle control for a set period (e.g., 2 weeks).
 - **Monitoring:** Tumor burden is tracked regularly by imaging. Overall survival is monitored as a key endpoint.

Mechanism of Action and Overcoming Resistance

TTT-3002's promising profile stems from its direct mechanism of action and its ability to target common resistance pathways.



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[caption]FLT3 signaling pathway and TTT-3002 inhibition mechanism. Mutant FLT3 constitutively activates proliferation and survival pathways [2] [4].

A key differentiator for TTT-3002 is its ability to maintain potency against mutations that cause resistance to other FLT3 inhibitors.

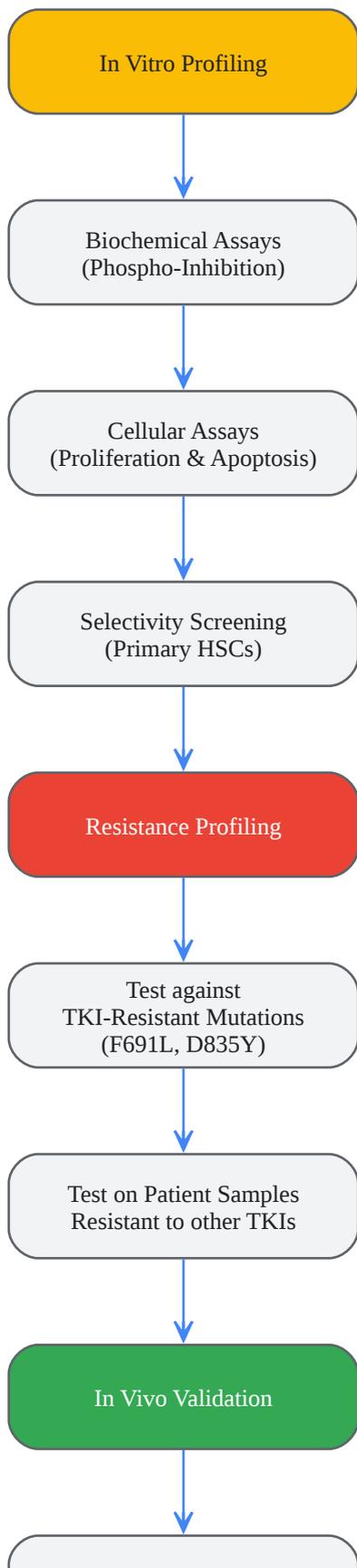
- **Broad Mutation Coverage:** Unlike first-generation inhibitors like Sorafenib or Quizartinib (AC220), which are ineffective against FLT3/TKD point mutations (e.g., D835Y), TTT-3002 demonstrates potent activity against these and other activation loop mutations [3].
- **Overcoming the Gatekeeper Mutation:** The F691L "gatekeeper" mutation in FLT3 (analogous to the T315I mutation in BCR-ABL) is a common resistance mechanism that impairs the binding of many TKIs. TTT-3002 maintains significant activity against F691L, a major advantage over other inhibitors like Crenolanib [3].

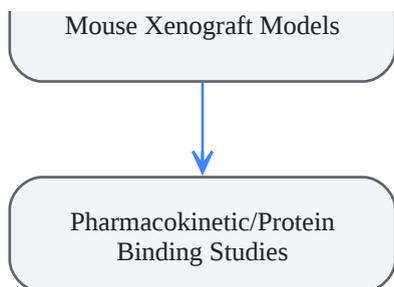
- **Favorable Protein Binding:** Some FLT3 TKIs (e.g., Lestaurtinib) show a dramatic loss of potency in the presence of human plasma due to high plasma protein binding. TTT-3002 is only moderately bound, suggesting its high *in vitro* potency is more likely to translate to effective *in vivo* dosing in patients [3].

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the comprehensive workflow used to discover and validate TTT-3002.

Preclinical Evaluation Workflow for TTT-3002





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[caption]Key stages of TTT-3002 preclinical evaluation, from in vitro profiling to in vivo validation [1] [3].

Conclusion and Future Directions

In summary, TTT-3002 represents a promising next-generation FLT3 inhibitor characterized by:

- **Picomolar potency** against FLT3-ITD in biochemical and cellular assays.
- A **broad spectrum of activity** that includes troublesome TKD and gatekeeper resistance mutations.
- **Efficacy in vivo** with oral bioavailability and moderate plasma protein binding.
- **Selective cytotoxicity** against mutant FLT3-driven cells with minimal toxicity to normal hematopoietic stem cells [1].

These robust preclinical data supported its potential for clinical development. Future research directions based on this foundation would likely involve **combination therapies**, for example, with BCL-2 inhibitors like Venetoclax, which have shown synergistic effects in eliminating FLT3/ITD leukemia cells in preclinical models [5].

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